2-Thiouracil

Neuronal nitric oxide synthase Enzyme inhibition Isoform selectivity

Researchers requiring selective nNOS inhibition without off-target nitric oxide synthase activity face limited compound options. 2-Thiouracil provides a mechanistically defined solution with a Ki of 20 μM against nNOS and documented BH₄-induced dimerization antagonism, achieving 60% inhibition of H₂O₂ production in the absence of L-arginine and BH₄. For Cu²⁺-selective applications, this compound complexes Cu²⁺ 4-10× more strongly than Cd²⁺ or Pb²⁺ while showing no detectable binding to Fe³⁺, Fe²⁺, Co²⁺, Ca²⁺, or Mn²⁺. Bulk quantities available with batch-specific CoA.

Molecular Formula C4H4N2OS
Molecular Weight 128.15 g/mol
CAS No. 124700-71-6
Cat. No. B055855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thiouracil
CAS124700-71-6
Synonyms2(1H)-Pyrimidinethione, 4-hydroxy- (9CI)
Molecular FormulaC4H4N2OS
Molecular Weight128.15 g/mol
Structural Identifiers
SMILESC1=CN=C(NC1=O)S
InChIInChI=1S/C4H4N2OS/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)
InChIKeyZEMGGZBWXRYJHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 M
VERY SLIGHTLY SOL IN WATER (1:2000);  PRACTICALLY INSOL IN ETHER, ACIDS;  READILY SOL IN ALKALINE SOLN
SLIGHTLY SOL IN ALC;  SOL IN ANHYD HYDROGEN FLUORIDE

Structure & Identifiers


Interactive Chemical Structure Model





2-Thiouracil CAS 124700-71-6: Core Physicochemical and Structural Profile for Research Procurement


2-Thiouracil (CAS 124700-71-6; also registered as 141-90-2) is a sulfur-substituted pyrimidine derivative classified as a thionamide antithyroid agent [1]. It exists predominantly in the oxo-thione tautomeric form in solid phase, aqueous solution, and inert matrices [2]. The compound is very slightly soluble in water (1:2000, ~0.5 g/L), practically insoluble in ether and acids, but readily soluble in alkaline solutions and DMSO (≥26 mg/mL) [3]. Its molecular formula is C₄H₄N₂OS with a molecular weight of 128.15 g/mol [4]. Structurally, it retains the uracil core with sulfur substitution at the C2 position, which confers distinct tautomerization capability and metal-chelating properties absent in oxygen-only uracil analogs [5].

2-Thiouracil vs. 4-Thiouracil, 6-Methyl-2-thiouracil, and Propylthiouracil: Why Generic Substitution Is Not Scientifically Valid


Substitution of 2-thiouracil with structurally similar analogs such as 4-thiouracil, 6-methyl-2-thiouracil, or 6-propyl-2-thiouracil introduces quantifiable differences in molecular behavior that preclude direct interchangeability. The position of the thione group (C2 vs. C4) fundamentally alters tautomeric equilibria and metal-binding selectivity [1]. The presence and position of alkyl substituents (e.g., 6-methyl, 6-propyl) significantly modify pKa values (range 6.43–8.08), which in turn determine complexation stability constants and biological half-lives [2]. Even among 2-thiouracil derivatives, methylation at the N1 position eliminates the hydrogen-atom tunneling pathway observed in the parent compound, affecting photostability and tautomerization kinetics [3]. The following quantitative evidence demonstrates that each analog occupies a distinct performance space, and selecting the wrong compound compromises experimental reproducibility, regulatory compliance, or biological outcome.

2-Thiouracil Quantitative Differentiation Guide: Head-to-Head Evidence for Procurement Decisions


nNOS Inhibition Selectivity: 2-Thiouracil Ki = 20 μM vs. 6-Propyl-2-thiouracil and 6-Methyl-2-thiouracil Ki = 14–60 μM Range with Moderate Neuronal Isoform Selectivity

2-Thiouracil inhibits neuronal nitric oxide synthase (nNOS) with a Ki of 20 μM and demonstrates functional antagonism of tetrahydrobiopterin (BH₄)-induced nNOS dimerization [1]. Comparative studies of 6-propyl-2-thiouracil and 6-methyl-2-thiouracil report Ki values ranging from 14 to 60 μM against NOS, with only moderate selectivity for the neuronal isoform [2]. The parent 2-thiouracil exhibits a more clearly defined nNOS-selective profile with documented dimerization antagonism, a mechanistic distinction absent from available data for alkyl-substituted analogs [1].

Neuronal nitric oxide synthase Enzyme inhibition Isoform selectivity

Thyroid Iodine Uptake Inhibition Potency: Propylthiouracil and Benzylthiouracil Are 10× More Potent Than 2-Thiouracil and Methylthiouracil in Rat Model

In a quantitative in vivo study using rats, propylthiouracil and benzylthiouracil were ten times as effective as thiouracil (2-thiouracil) and methylthiouracil in inhibiting the thyroid gland's natural capacity to collect radioactive iodine [1]. The duration of inhibitory action of minimal effective doses did not materially differ among these compounds, with at least partial escape occurring eight hours post-administration [1]. This establishes a clear potency hierarchy: propylthiouracil ≈ benzylthiouracil >> thiouracil ≈ methylthiouracil for iodine uptake blockade.

Antithyroid activity Radioiodine uptake In vivo pharmacology

Metal Ion Complexation Selectivity: Cu²⁺ Complexes 4–10× More Strongly Than Cd²⁺ or Pb²⁺ with 2-Thiouracil; Fe³⁺, Fe²⁺, Co²⁺, Ca²⁺, Mn²⁺ Show No Detectable Binding

Solubility analysis and spectrophotometric studies demonstrate that Cu²⁺ forms complexes with 2-thiouracil and its alkyl derivatives that are 4–10 times stronger than complexes formed by Cd²⁺ or Pb²⁺ [1]. The overall metal affinity hierarchy for 2-thiouracil is Cu²⁺ >> Pb²⁺ > Cd²⁺ >> Ni²⁺ ≈ Zn²⁺, consistent with the 'natural order' of transition metals and soft acid-base principles [2]. No spectrophotometrically observable complexation occurs with Fe³⁺, Fe²⁺, Co²⁺, Ca²⁺, or Mn²⁺ [3]. Crucially, metal binding requires a free ionizable sulfhydryl group; alkylation at N1, N3, or the sulfur position abolishes complexation entirely, distinguishing 2-thiouracil from N-alkylated or S-alkylated derivatives [3].

Metal chelation Coordination chemistry Sensor development

Tautomeric Specificity and Photostability: 2-Thiouracil Exists Exclusively as Oxo-Thione Tautomer in All Phases; 2-Methylthiouracil (S-Alkylated) Adopts Both 4-Oxo and 4-Hydroxy Forms (K = 1.2)

IR and UV spectroscopic studies in the vapor phase and low-temperature inert matrices establish that 2-thiouracil and its N1- and N3-methylated derivatives exist exclusively in the oxo-thione tautomeric form across all physical states (solid, solution, vapor, matrix) [1]. In stark contrast, 2-methylthiouracil (where sulfur is alkylated rather than at the N-position) adopts both the 4-oxo and 4-hydroxy tautomeric forms when isolated, with an equilibrium constant K (oxo ⇌ hydroxy) = 1.2 [1]. Furthermore, low-temperature matrix studies reveal that UV excitation (λ = 305 nm) of 2-thiouracil generates a higher-energy thiol form, which spontaneously converts back to the thione tautomer via hydrogen-atom tunneling in the dark at low temperature—a phenomenon observed in 2-thiouracil but not in all analogs [2].

Tautomerism Photochemistry Structural analysis

Analytical Differentiation for Regulatory Compliance: LC-MS/MS Method Achieves 94–97% Trueness and <8% Precision for Simultaneous Quantification of 2-Thiouracil, 4-Thiouracil, and 6-Methyl-2-thiouracil in Bovine Urine at 10 μg/L

A validated LC-MS/MS method for the simultaneous determination of 2-thiouracil, 4-thiouracil, and 6-methyl-2-thiouracil in bovine urine achieves trueness ranging from 94% to 97%, with intra-day precision below 5% and inter-day precision below 8% at a concentration of 10 μg/L [1]. The method utilizes 3-iodobenzyl bromide derivatization followed by divinylbenzene-N-vinylpyrrolidone copolymer cartridge cleanup, with no chromatographic interference observed near analyte retention times [1]. Critically, this method distinguishes illicit 2-thiouracil administration from natural ingestion of Brassicaceae-family feed by confirming the presence or absence of 6-methyl-2-thiouracil and 4-thiouracil alongside 2-thiouracil [1].

LC-MS/MS Residue analysis Regulatory monitoring

Acid Dissociation Behavior at Physiological pH: 2-Thiouracil and 6-Methyl-2-thiouracil Exhibit Comparable Degrees of Dissociation, Challenging the Necessity of Dissociation for Iodine Absorption in Antithyroid Activity

Ultraviolet absorption spectra measured at various pH values reveal that the apparent degrees of dissociation of 2-thiouracil and its 6-methyl analog at blood pH are comparable, with no substantial difference observed [1]. This finding places in question the previously held assumption that appreciable dissociation of these compounds is necessary for iodine absorption in antithyroid activity [1]. The study further demonstrates that 2-thiouracil exists in the diketo form in acid and near-neutral aqueous solutions, with two spectrophotometrically observable equilibria occurring at higher pH values corresponding to tautomerism and concomitant ionization at the 2- and 4-positions, respectively [1].

pH-dependent spectroscopy Dissociation constant Antithyroid mechanism

2-Thiouracil Application Scenarios: Evidence-Based Selection Guidance for Procurement


Neuronal Nitric Oxide Synthase (nNOS) Inhibition Studies

Researchers investigating nNOS-specific pathways should procure 2-thiouracil as a mechanistically defined, nNOS-selective inhibitor (Ki = 20 μM) with documented BH₄-induced dimerization antagonism and 60% inhibition of H₂O₂ production in the absence of L-arginine and BH₄ [1]. The parent compound provides a more clearly defined nNOS-selective profile compared to 6-propyl-2-thiouracil and 6-methyl-2-thiouracil, which exhibit Ki values spanning 14–60 μM and only moderate neuronal isoform selectivity [2]. For studies requiring maximal nNOS selectivity with defined mechanism, 2-thiouracil is the preferred procurement choice over alkyl-substituted analogs.

Metal-Selective Chelation and Sensor Development

2-Thiouracil is uniquely suited for applications requiring selective metal ion binding, as it complexes Cu²⁺ 4–10× more strongly than Cd²⁺ or Pb²⁺ while showing no detectable binding to Fe³⁺, Fe²⁺, Co²⁺, Ca²⁺, or Mn²⁺ [1][2]. Critically, this metal-binding capability requires the free ionizable sulfhydryl group present only in unsubstituted 2-thiouracil; N-alkylated or S-alkylated derivatives (e.g., 6-methyl-N,N-diethyl-2-thiouracil, 2-ethylmercapto-4-hydroxypyrimidine) exhibit complete loss of complexation ability . For researchers developing Cu²⁺-selective sensors, immobilized metal affinity materials, or metallodrug candidates, 2-thiouracil is the only functional compound in this series.

Regulatory Compliance Testing for Thyreostat Residues in Food Matrices

Food safety laboratories conducting bovine urine analysis for EU export compliance should procure 2-thiouracil, 4-thiouracil, and 6-methyl-2-thiouracil as a set, utilizing the validated LC-MS/MS method that achieves 94–97% trueness with <8% inter-day precision at 10 μg/L [1]. This method uniquely enables discrimination between illicit 2-thiouracil administration and natural dietary exposure from Brassicaceae-family feed by confirming the presence or absence of 6-methyl-2-thiouracil and 4-thiouracil alongside 2-thiouracil [1]. Procurement of all three isomers as analytical standards is essential for defensible regulatory determinations.

Structure-Activity Relationship (SAR) Studies of Antithyroid Agents

Investigators conducting SAR studies on thionamide antithyroid agents should use 2-thiouracil as the baseline reference compound, given that propylthiouracil and benzylthiouracil exhibit 10-fold higher potency for inhibiting thyroid radioiodine uptake in rat models [1]. The unsubstituted 2-thiouracil serves as the structural core against which the effects of alkyl substitution (methyl, propyl, benzyl) can be quantitatively assessed. Additionally, pH-dependent spectroscopic data confirm that 2-thiouracil and 6-methyl-2-thiouracil exhibit comparable dissociation at blood pH [2], making the parent compound the appropriate control for isolating substituent effects on metal binding and enzyme inhibition rather than on ionization behavior.

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